molecular formula C12H10N2O3 B13846573 (3-(5-Nitropyridin-2-yl)phenyl)methanol

(3-(5-Nitropyridin-2-yl)phenyl)methanol

Cat. No.: B13846573
M. Wt: 230.22 g/mol
InChI Key: YJJMHQSTYVZDCI-UHFFFAOYSA-N
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Description

(3-(5-Nitropyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Nitropyridin-2-yl)phenyl)methanol typically involves the nitration of 2-chloropyridine followed by a Suzuki coupling reaction with a phenylboronic acid derivative. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3-(5-Nitropyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (3-(5-Nitropyridin-2-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(5-Aminopyridin-2-yl)phenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(5-Nitropyridin-2-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(5-Nitropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    (3-(5-Aminopyridin-2-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.

    (3-(5-Chloropyridin-2-yl)phenyl)methanol: Contains a chlorine atom instead of a nitro group.

    (3-(5-Methylpyridin-2-yl)phenyl)methanol: Features a methyl group in place of the nitro group.

Uniqueness

(3-(5-Nitropyridin-2-yl)phenyl)methanol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

[3-(5-nitropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10N2O3/c15-8-9-2-1-3-10(6-9)12-5-4-11(7-13-12)14(16)17/h1-7,15H,8H2

InChI Key

YJJMHQSTYVZDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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